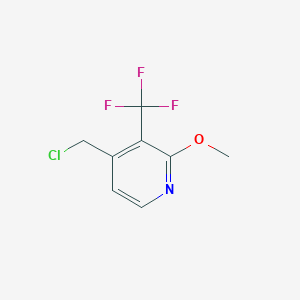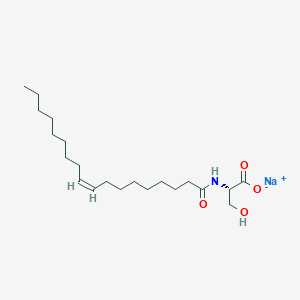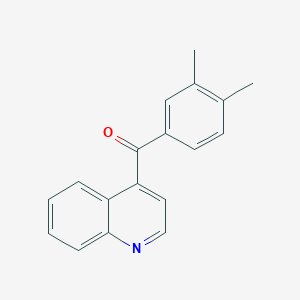
4-(3,4-Dimethylbenzoyl)quinoline
概要
説明
4-(3,4-Dimethylbenzoyl)quinoline, also known as DMBQ, is a heterocyclic compound with a quinoline scaffold bearing a benzoyl group . It has a molecular formula of C18H15NO and a molecular weight of 261.32 g/mol .
Synthesis Analysis
Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives have been summarized in the literature . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Molecular Structure Analysis
The molecular structure of 4-(3,4-Dimethylbenzoyl)quinoline consists of a quinoline scaffold bearing a benzoyl group . The molecular formula is C18H15NO .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Synthesis and Cytotoxic Activity of Derivatives
The carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from the reaction of various primary amines with 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, have shown notable cytotoxic activity against certain cancer cell lines. Some compounds demonstrated potent inhibitory properties, with IC(50) values less than 10 nM. This indicates the potential application of such compounds in cancer therapy, especially considering their curative effects against colon 38 tumors in mice at specific dosages (Deady et al., 2003).
Photophysical Properties and Molecular Logic Switches
6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have exhibited fascinating photophysical properties like solvatochromism, acidochromism, and solid-state fluorescence. Particularly, the N,N-dimethylamino derivative of pyrazoloquinoline demonstrated pH-dependent fluorescence, which can be interpreted as a multilevel logic gate, indicating its potential in molecular logic switch applications (Uchacz et al., 2016).
Reversible Quenching of Fluorescence by Protonation
Pyrazolo[3,4-b]quinoline derivatives have shown high efficiency as organic fluorescent materials, suitable for light-emitting devices. Their fluorescence is stable in various conditions but can be efficiently quenched by protic acid in aqueous or ethanolic solution, a process that is reversible. This feature makes them suitable for applications where controlled fluorescence is required (Mu et al., 2010).
Optical Absorption and Quantum-Chemical Simulations
Research has also been conducted on the optical absorption of pyrazolo[3,4-b]quinoline derivatives and their quantum-chemical simulations. These studies provide insight into their absorption spectra and the effect of molecular substitutions on these properties, indicating their potential in various optical and photophysical applications (Kościęń et al., 2003).
Modulators of HIV Transcription
Quinoline-based compounds have been tested for their antiviral properties against HIV. Compounds containing quinoline or tetrahydroquinoline rings showed promising results in inhibiting HIV transcription in both resting and activated primary lymphocytes, indicating their potential as therapeutic agents against HIV (Bedoya et al., 2010).
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores
7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid and its derivatives have been studied for their photophysical behaviors, exhibiting dual emissions and large Stokes shifts. These properties suggest their potential as fluorophores in various applications, including bioimaging (Padalkar & Sekar, 2014).
Safety And Hazards
将来の方向性
The quinoline scaffold is an essential segment of both natural and synthetic compounds and has gained considerable attention due to its versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
特性
IUPAC Name |
(3,4-dimethylphenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-14(11-13(12)2)18(20)16-9-10-19-17-6-4-3-5-15(16)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZSVHORYPURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylbenzoyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



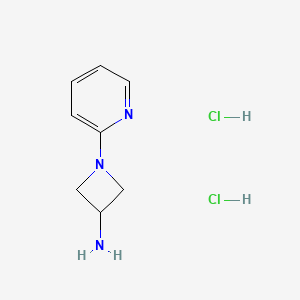
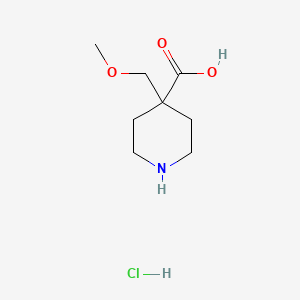
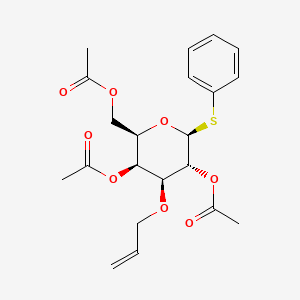
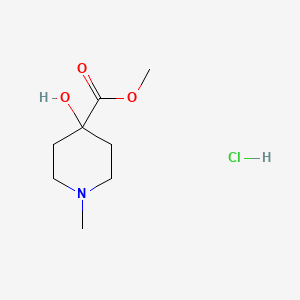
![([1-(4-Methylphenyl)-1h-pyrazol-4-yl]methyl)amine hydrochloride](/img/structure/B1459467.png)
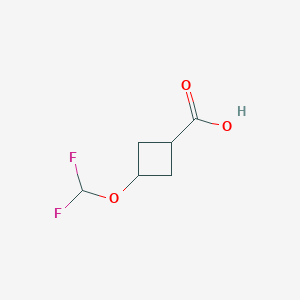
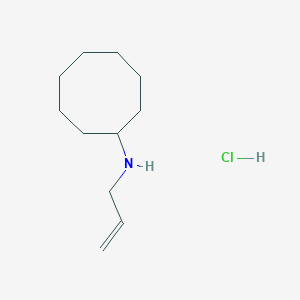
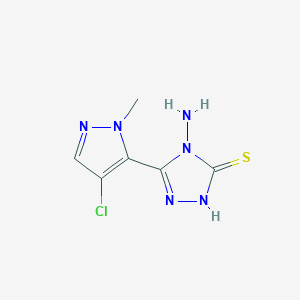
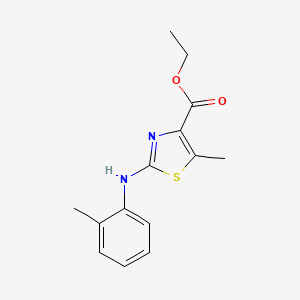
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
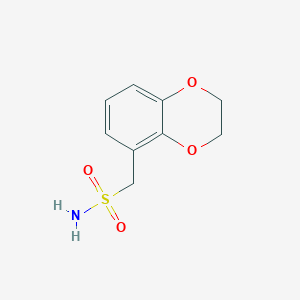
![[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1459475.png)
